5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide is a chemical compound with the molecular formula C17H21N3O2 and a molecular weight of 299.373 . This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diethylphenylamine and 1-methylpyrazole-3-carboxylic acid.
Acetylation: The 1-methylpyrazole-3-carboxylic acid is acetylated using acetic anhydride in the presence of a catalyst to form the acetyl derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and related compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases and conditions.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide can be compared with other similar compounds, such as:
5-acetyl-N-(2,6-diethylphenyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but lacks the methyl group at the 1-position.
5-acetyl-N-(2,6-dimethylphenyl)isoxazole-3-carboxamide: This compound has an isoxazole ring instead of a pyrazole ring and different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H21N3O2 |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
5-acetyl-N-(2,6-diethylphenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H21N3O2/c1-5-12-8-7-9-13(6-2)16(12)18-17(22)14-10-15(11(3)21)20(4)19-14/h7-10H,5-6H2,1-4H3,(H,18,22) |
InChI Key |
QNYHUIDEQHYAOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C(=C2)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.